molecular formula C9H15ClO3S B13524796 {octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride,Mixtureofdiastereomers

{octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride,Mixtureofdiastereomers

Cat. No.: B13524796
M. Wt: 238.73 g/mol
InChI Key: XRAMMOUXJIUFMH-UHFFFAOYSA-N
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Description

{Octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride, mixture of diastereomers, is a chemical compound with the molecular formula C9H15ClO3S and a molecular weight of 238.73 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring fused to a pyran ring, and a methanesulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research and industry.

Properties

Molecular Formula

C9H15ClO3S

Molecular Weight

238.73 g/mol

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-ylmethanesulfonyl chloride

InChI

InChI=1S/C9H15ClO3S/c10-14(11,12)6-8-5-4-7-2-1-3-9(7)13-8/h7-9H,1-6H2

InChI Key

XRAMMOUXJIUFMH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(OC2C1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of {octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride involves several steps. One common method includes the reaction of octahydrocyclopenta[b]pyran with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Mechanism of Action

The mechanism of action of {octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds . The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it may react with nucleophilic amino acid residues in proteins, leading to modifications that can affect protein function .

Biological Activity

The compound {octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride , a mixture of diastereomers, is a chemical entity with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications and mechanisms of action. This article delves into the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to a class of bicyclic heterocycles, which are known for their diverse biological activities. The structural formula can be represented as follows:

  • Chemical Formula : C₁₁H₁₃ClO₂S
  • Molecular Weight : 248.74 g/mol

This compound features a methanesulfonyl chloride functional group, which is known to enhance reactivity, particularly in nucleophilic substitution reactions.

The biological activity of {octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride is primarily linked to its ability to interact with various biological targets, including receptors and enzymes. It has been identified as a negative allosteric modulator of certain receptors, including the NR2B subtype of the NMDA receptor, which plays a significant role in synaptic plasticity and memory function .

Pharmacological Applications

  • Neuropharmacology :
    • The compound has shown promise in modulating neurotransmission, particularly through its interaction with NMDA receptors. This modulation can potentially aid in treating neurodegenerative disorders and cognitive impairments.
  • Anticancer Activity :
    • Preliminary studies indicate that compounds similar to {octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Effects :
    • There is emerging evidence suggesting that the compound may possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation.

Data Tables

Biological ActivityTargetEffect
NMDA Receptor ModulationNR2BNegative allosteric modulation
CytotoxicityVarious Cancer Cell LinesInduces apoptosis
Anti-inflammatoryIn vitro ModelsReduces pro-inflammatory cytokines

Case Study 1: Neuropharmacological Effects

A study examined the effects of {octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride on cognitive function in animal models. Results indicated that administration led to improved memory retention and learning capabilities, suggesting its potential as a treatment for cognitive decline associated with aging or neurodegenerative diseases.

Case Study 2: Anticancer Activity

In vitro assays conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability and increased rates of apoptosis. The mechanism was attributed to the activation of caspase pathways, highlighting its potential as an anticancer agent.

Research Findings

Recent research has focused on optimizing the synthesis of {octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride and evaluating its pharmacokinetic properties. Studies have shown that the compound exhibits favorable solubility and stability profiles, making it a candidate for further development into pharmaceutical formulations.

Q & A

Q. What analytical techniques are most effective for determining the diastereomeric ratio in {octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride?

  • Methodological Answer : Use chiral HPLC or GC-MS with a polar stationary phase (e.g., cellulose-based columns) to resolve diastereomers. Confirm ratios via 1H^1H-NMR integration of non-overlapping proton signals (e.g., methine or methylene groups in the cyclopenta[b]pyran system). For quantification, combine with mass spectrometry to distinguish isomers with identical retention times .

Q. How can researchers ensure the stability of sulfonyl chloride derivatives during synthetic workflows?

  • Methodological Answer : Store the compound under inert atmosphere (argon/nitrogen) at −20°C to prevent hydrolysis. Avoid prolonged exposure to moisture by using anhydrous solvents (e.g., dichloromethane or THF) during reactions. Monitor stability via TLC or 19F^{19}F-NMR (if fluorinated analogs are synthesized) .

Q. What purification strategies are recommended for isolating diastereomers from reaction mixtures?

  • Methodological Answer : Employ column chromatography with silica gel and a gradient elution of ethyl acetate/hexane (4:1 to 1:1). For unresolved peaks, use preparative HPLC with chiral columns (e.g., Chiralpak IA/IB). Recrystallization in non-polar solvents (e.g., hexane/diethyl ether) may enhance diastereomeric purity .

Advanced Research Questions

Q. How can contradictory 1H^1H1H-NMR data arising from diastereomer interconversion be resolved?

  • Methodological Answer : Perform variable-temperature (VT) NMR experiments (e.g., −40°C to 25°C) to slow interconversion rates. Use 2D-NMR (COSY, NOESY) to assign stereochemistry. If interconversion persists, derivatize the sulfonyl chloride with a chiral amine (e.g., (R)-α-methylbenzylamine) to form stable diastereomeric sulfonamides for analysis .

Q. What reaction conditions minimize racemization during sulfonylation of stereochemically sensitive intermediates?

  • Methodological Answer : Conduct reactions at low temperatures (−20°C to 0°C) in aprotic solvents (e.g., DCM) to suppress nucleophilic attack on the sulfonyl chloride. Use sterically hindered bases (e.g., 2,6-lutidine) to neutralize HCl byproducts without promoting epimerization. Monitor reaction progress via in situ IR for sulfonyl chloride consumption .

Q. How can computational methods aid in predicting diastereomer reactivity differences?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and compare activation energies for diastereomeric pathways. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities if the compound is a protease inhibitor. Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) .

Q. What strategies address discrepancies in biological activity between diastereomers?

  • Methodological Answer : Synthesize and isolate individual diastereomers via preparative chiral chromatography. Test each isomer in parallel bioassays (e.g., enzyme inhibition, cytotoxicity). Use X-ray crystallography to correlate stereochemistry with activity. If separation is impractical, employ dynamic kinetic resolution (DKR) with chiral catalysts .

Data Contradiction Analysis

Q. How should researchers interpret conflicting mass spectrometry (MS) and NMR data for this compound?

  • Methodological Answer : Cross-validate MS data with high-resolution techniques (HRMS) to confirm molecular formulas. For NMR discrepancies, check for solvent impurities (e.g., residual methylene chloride in DCM-d2_2) or paramagnetic effects. Use heteronuclear experiments (HSQC, HMBC) to resolve overlapping signals .

Experimental Design Considerations

Q. What controls are critical when studying the hydrolytic degradation of sulfonyl chlorides?

  • Methodological Answer : Include pH-buffered solutions (pH 2–10) to assess hydrolysis rates. Use 18O^{18}O-labeled water to trace oxygen incorporation into degradation products. Employ LC-MS with ion-pairing reagents (e.g., TFA) to detect polar byproducts. Compare with stability data of analogous compounds (e.g., mesyl chlorides) .

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